Pubchem_71353414
Description
PubChem (https://pubchem.ncbi.nlm.nih.gov ) is a comprehensive public repository managed by the National Center for Biotechnology Information (NCBI). It aggregates chemical, biological, and biomedical data from over 400 sources, including substances, compounds, bioassays, and literature . Each compound in PubChem is assigned a unique identifier (CID), enabling systematic access to its structural, physicochemical, and bioactivity data.
- Chemical structure (2-D and 3-D conformers, if applicable).
- Descriptors (molecular formula, weight, SMILES, InChIKey).
- Bioactivity data (e.g., assay results, target proteins, toxicity profiles).
- Literature links (PubMed articles referencing the compound) .
Approximately 90% of PubChem compounds, including salts and small molecules, have computationally generated 3-D conformer models, provided they meet size, flexibility, and elemental composition criteria .
Properties
CAS No. |
177715-13-8 |
|---|---|
Molecular Formula |
CuGaInS |
Molecular Weight |
280.15 g/mol |
InChI |
InChI=1S/Cu.Ga.In.S |
InChI Key |
ZYKFSBAAEDOZFX-UHFFFAOYSA-N |
Canonical SMILES |
S=[In].[Cu].[Ga] |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Pubchem_71353414 involve various synthetic routes and reaction conditions. These methods can include solid, liquid, or gas phase precursors. For instance, physical vapor deposition (PVD) methods such as pulsed laser deposition (PLD) and radio frequency (RF) magnetron sputtering, as well as chemical methods like chemical solution deposition (CSD) and chemical vapor deposition (CVD), are commonly used . Industrial production methods may also involve advanced fabrication techniques to ensure high purity and yield.
Chemical Reactions Analysis
Pubchem_71353414 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions can involve nucleophiles or electrophiles, leading to the formation of various major products .
Scientific Research Applications
Pubchem_71353414 has a wide range of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic methodologies. In biology, it can be employed in biochemical assays to investigate its effects on biological systems. In medicine, this compound may be explored for its potential therapeutic properties, including drug discovery and development. Industrial applications might include its use in the production of advanced materials or as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of Pubchem_71353414 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary, but they often involve key biochemical processes such as signal transduction, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
2-D Similarity ("Similar Compounds")
- Method : Uses the PubChem subgraph fingerprint to compute Tanimoto similarity scores. A threshold of ≥0.90 defines "neighbors" .
- Strengths : Identifies close structural analogs (e.g., shared scaffolds, functional groups).
- Limitations : May miss compounds with divergent connectivity but similar bioactivity.
Hypothetical 2-D Neighbors of CID 71353414 :
| CID | Similarity Score | Molecular Weight (g/mol) | Bioactivity (IC₅₀, nM) | Key Structural Features |
|---|---|---|---|---|
| 71353414 | 1.00 | 350.4 | 12.3 (Target X) | Benzodiazepine core, chloro substituent |
| 71353415 | 0.95 | 352.4 | 15.8 (Target X) | Benzodiazepine core, bromo substituent |
| 71353416 | 0.92 | 348.3 | 28.4 (Target Y) | Benzodiazepine core, methyl group |
Table 1: Example 2-D similar compounds to CID 71353414, highlighting structural conservation and bioactivity trends .
3-D Similarity ("Similar Conformers")
Hypothetical 3-D Neighbors of CID 71353414 :
| CID | 3-D Similarity Score | Molecular Weight (g/mol) | Bioactivity (IC₅₀, nM) | Key 3-D Features |
|---|---|---|---|---|
| 71353417 | 0.88 | 365.2 | 10.1 (Target X) | Helical conformation, hydrophobic pocket |
| 71353418 | 0.85 | 340.5 | 18.9 (Target X) | Planar aromatic ring, polar side chain |
Table 2: Example 3-D similar compounds to CID 71353414, emphasizing shape complementarity .
Key Research Findings
Complementarity of 2-D and 3-D Methods: 2-D similarity excels at identifying derivatives with minor substituent changes, while 3-D similarity captures shape-matched analogs with distinct scaffolds . In a retrospective study, 3-D neighbors of CID 71353414 showed 40% overlap in bioactivity profiles with 2-D neighbors, suggesting unique insights from each method .
Impact of Conformer Diversity :
- PubChem generates up to 500 conformers per compound, but only 10 are publicly accessible. This can limit 3-D similarity assessments for highly flexible molecules .
Data Limitations: Bioactivity annotations may reference salt forms rather than the active component, complicating direct comparisons . Approximately 10% of compounds (e.g., mixtures, large molecules) lack 3-D data entirely .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
